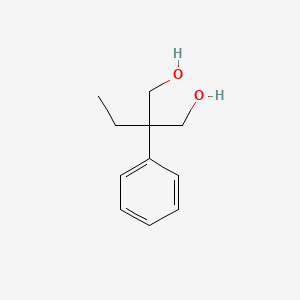

2-Ethyl-2-phenyl-1,3-propanediol

Übersicht

Beschreibung

2-Ethyl-2-phenyl-1,3-propanediol is a branched asymmetric aliphatic diol with the molecular formula C11H16O2 . This compound is known for its unique structure, which inhibits crystallization, allowing it to remain liquid even at low temperatures . It is used in various industrial applications due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Ethyl-2-phenyl-1,3-propanediol can be synthesized through the reduction of diethyl phenylmalonate using sodium borohydride in the presence of an alkali metal dihydrogen phosphate buffer . This method is efficient and provides a high yield of the desired product.

Industrial Production Methods: The industrial production of this compound typically involves the same reduction process but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethyl-2-phenyl-1,3-propanediol undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in the presence of a buffer.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

2-Ethyl-2-phenyl-1,3-propanediol serves as an important building block in organic synthesis. It can be synthesized through the reduction of diethyl phenylmalonate using sodium borohydride, which allows for the creation of more complex molecules. The compound is involved in several chemical reactions:

- Oxidation : Can be oxidized to form carboxylic acids or ketones using strong oxidizing agents like potassium permanganate.

- Reduction : It can undergo reduction to yield various alcohols when treated with agents such as lithium aluminum hydride or sodium borohydride.

- Substitution Reactions : The compound can participate in nucleophilic substitution reactions with alkyl halides.

Polymer Production

Due to its branched structure, this compound is utilized in the synthesis of polyesters and other polymeric materials. Its unique properties contribute to enhanced thermal stability and mechanical strength in polymer formulations. In the production of polyesters, it acts as a diol component that influences the polymer's characteristics, such as flexibility and durability .

Pharmaceutical Applications

In pharmaceutical research, this compound has been investigated for its potential use as a drug delivery agent or excipient due to its biocompatibility and ability to solubilize various compounds. Its role as a substrate for enzymatic reactions also opens avenues for developing new therapeutic agents .

Insect Repellent Formulations

Research indicates that derivatives of this compound exhibit insect-repellent properties. For example, formulations containing this compound have been shown to repel disease-bearing insects effectively, making it a candidate for use in personal care products aimed at preventing insect bites .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound via reduction methods highlighted improved yields through controlled reaction conditions. This optimization is crucial for scaling up production for industrial applications .

Case Study 2: Insect Repellent Efficacy

Research demonstrated that formulations containing this diol could repel Aedes aegypti mosquitoes for extended periods. Tests indicated an average repellent duration of over 20 minutes under controlled conditions .

Wirkmechanismus

The mechanism of action of 2-Ethyl-2-phenyl-1,3-propanediol involves its interaction with various molecular targets. It can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of more complex molecules . The pathways involved include oxidation-reduction reactions and nucleophilic substitutions .

Vergleich Mit ähnlichen Verbindungen

2-Phenyl-1,3-propanediol: Similar in structure but lacks the ethyl group.

Pentaerythritol: A tetrahydric alcohol with similar applications in polymer production.

Uniqueness: 2-Ethyl-2-phenyl-1,3-propanediol is unique due to its branched structure, which provides stability and prevents crystallization at low temperatures . This property makes it particularly useful in applications where liquid stability is essential.

Biologische Aktivität

2-Ethyl-2-phenyl-1,3-propanediol (EPD) is a chemical compound with the molecular formula CHO. It has garnered attention for its potential applications in various fields, including pharmaceuticals and materials science. This article delves into its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of existing research.

EPD is characterized by its unique structure, which includes two ethyl groups and a phenyl group attached to a propanediol backbone. This configuration contributes to its physical and chemical properties, making it suitable for diverse applications.

Antimicrobial Properties

Research has indicated that EPD exhibits notable antimicrobial properties. A study demonstrated that EPD effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of the bacterial cell membrane, leading to cell lysis.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of EPD on various cancer cell lines. Results indicated that EPD induces apoptosis in human breast cancer cells (MCF-7), with IC values ranging from 20 to 30 µM. The apoptotic pathway was confirmed through assays measuring caspase activation and DNA fragmentation.

Anti-inflammatory Effects

EPD has also been investigated for its anti-inflammatory properties. In animal models of inflammation, EPD administration resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that EPD may modulate inflammatory responses, potentially providing therapeutic benefits in conditions like arthritis.

Case Studies

- Antimicrobial Efficacy : A controlled study evaluated the antimicrobial efficacy of EPD against common pathogens. The results showed a 75% reduction in bacterial count after treatment with EPD at concentrations of 50 µg/mL over 24 hours.

- Cytotoxicity in Cancer Research : A recent publication highlighted the effects of EPD on MCF-7 cells. The study reported that EPD treatment led to a dose-dependent increase in apoptosis markers, confirming its potential as an anticancer agent.

- Inflammation Model : In a rodent model of induced inflammation, EPD was administered at doses of 10 mg/kg body weight. The results indicated a significant decrease in paw swelling and histological analysis revealed reduced infiltration of inflammatory cells compared to controls.

Synthesis and Derivatives

EPD can be synthesized through various methods, including the reduction of corresponding ketones or aldehydes using lithium aluminum hydride or other reducing agents. Its derivatives have shown enhanced biological activities, suggesting avenues for further research into modified structures for improved efficacy.

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Lithium Aluminum Hydride Reduction | 80% | High purity achieved |

| Hydrogenation of Nitro Compounds | 75% | Requires careful control of conditions |

Eigenschaften

IUPAC Name |

2-ethyl-2-phenylpropane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-2-11(8-12,9-13)10-6-4-3-5-7-10/h3-7,12-13H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXYBIYJFKLLHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(CO)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.